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ZIP, Biotinylated -

ZIP, Biotinylated

Catalog Number: EVT-242245
CAS Number:
Molecular Formula: C100H168N32O19S
Molecular Weight: 2154.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ZIP with a biotin moiety covalently attached. Potently binds to avidins (Kd = 4 x 10-14 M), which mediates detection of ZIP in biochemical assays.
Synthesis Analysis

The synthesis of ZIP, Biotinylated typically involves chemical methods that allow the attachment of biotin to the peptide. Commonly used techniques include:

  1. N-Hydroxysuccinimide (NHS) Ester Chemistry: This method utilizes NHS esters that react with primary amines on the peptide to form stable amide bonds. The NHS group enhances the reactivity of the biotin molecule towards amines, facilitating effective conjugation .
  2. Click Chemistry: In some cases, biotin can be introduced using click chemistry approaches, such as the Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where a biotin tag is added to alkyne-functionalized probes . This method allows for selective labeling of specific amino acids within proteins.
  3. Solid-Phase Peptide Synthesis (SPPS): This technique is often employed to create peptides with defined sequences and modifications, including biotinylation at specific positions along the peptide chain.
Molecular Structure Analysis

The molecular structure of ZIP, Biotinylated consists of a peptide backbone with a biotin moiety attached via a spacer arm. The typical structure includes:

  • Peptide Backbone: Comprised of amino acids linked by peptide bonds.
  • Biotin Group: A bicyclic structure containing a ureido ring and a valeric acid side chain.
  • Spacer Arm: A flexible linker that can vary in length and composition to optimize the accessibility of the biotin for binding interactions.

The precise molecular formula and mass will depend on the specific sequence of the ZIP peptide and the characteristics of the spacer arm used during synthesis.

Chemical Reactions Analysis

ZIP, Biotinylated undergoes several important chemical reactions:

  1. Biotin-Avidin Interaction: The primary reaction involves the binding of biotin to avidin or streptavidin. This interaction is characterized by its high affinity (Kd ~ 10^-15 M), making it one of the strongest non-covalent interactions known in biology .
  2. Labeling Reactions: The conjugation of ZIP with biotin can also involve reactions with other functional groups present on proteins or surfaces, enabling diverse applications in protein detection and purification.
  3. Cleavage Reactions: Certain biotinylation reagents may incorporate cleavable linkers that allow for reversible labeling or release from target proteins under specific conditions, aiding in purification processes .
Mechanism of Action

The mechanism of action for ZIP, Biotinylated primarily revolves around its ability to bind specifically to target proteins through its biotin component. Upon introduction into biological systems:

  1. Binding Affinity: The biotin portion binds strongly to avidin or streptavidin-coated surfaces or beads.
  2. Targeting Specificity: This allows for targeted purification or detection of proteins that interact with ZIP or are part of larger complexes.
  3. Functional Analysis: By tagging proteins with ZIP, researchers can study protein interactions, localization, and functional dynamics within cellular environments.
Physical and Chemical Properties Analysis

ZIP, Biotinylated exhibits several physical and chemical properties:

Data from studies indicate that modifications to the spacer arm can enhance solubility and stability in various environments .

Applications

ZIP, Biotinylated has numerous scientific applications:

  • Protein Purification: It is widely used in affinity chromatography where biotinylated proteins are purified using streptavidin-coated beads .
  • Cell Surface Labeling: Researchers utilize ZIP to label cell surface proteins for imaging and functional studies .
  • Assay Development: It serves as a critical component in various assays including enzyme-linked immunosorbent assays (ELISA) and other detection methods where specific binding is required.
  • Chemical Proteomics: Used in mapping lysine residues on proteins to study post-translational modifications and protein interactions .
Biotinylation Strategies for ZIP Compound Engineering

Enzymatic Biotinylation Mechanisms in ZIP Conjugation

Enzymatic biotinylation represents a precision-focused approach for ZIP compound engineering, leveraging the catalytic specificity of biotin ligases to achieve controlled conjugation. The Escherichia coli-derived biotin ligase (BirA) serves as the foundational enzyme in these strategies, catalyzing ATP-dependent biotin activation followed by nucleophilic attack by the target lysine residue within a specific acceptor peptide (AviTag). This two-step reaction generates biotinyl-5'-AMP (bioAMP) as a transient high-energy intermediate that facilitates covalent attachment exclusively to the lysine residue within the 15-amino acid AviTag sequence (GLNDIFEAQKIEWHE) [2] [4]. The structural basis of this specificity was elucidated through crystallographic studies revealing how BirA mutants (R48A/K111A) maintain functionality while accommodating conformational changes in the C-terminal domain to optimize substrate positioning [5].

Recent advances have introduced engineered BirA variants with enhanced catalytic efficiency for ZIP conjugation applications. TurboID represents a quantum leap in biotinylation technology, incorporating 14 mutations that accelerate labeling kinetics by approximately 15-fold compared to first-generation BirA* (R118G mutant). This engineered promiscuous biotin ligase achieves detectable biotinylation within 10 minutes in plant systems and demonstrates robust activity at physiological temperatures (30°C), overcoming limitations of earlier variants that required extended incubation periods (18-24 hours) and higher temperatures [1]. The structural basis for this enhanced activity involves mutations that reduce affinity for the bioAMP intermediate, promoting its release and subsequent reaction with proximal primary amines [1] [4].

The enzymatic biotinylation landscape for ZIP compounds extends beyond bacterial systems, incorporating innovative approaches such as:

  • Proximity-dependent biotinylation: Co-expression of ZIP-BirA fusions with AviTagged target proteins enables spatial-specific labeling within cellular microenvironments, particularly valuable for membrane-associated ZIP complexes [1] [3]
  • Temperature-optimized systems: TurboID maintains functionality at 30°C, critical for biological systems where higher temperatures induce stress responses [1]
  • Organelle-specific biotinylation: Targeted expression of biotin ligases to specific subcellular compartments enables compartment-specific ZIP conjugation [4]

Table 1: Enzymatic Systems for ZIP Biotinylation

EnzymeOriginCatalytic RateTemperature OptimumTag Requirement
BirAE. coli3.2 min⁻¹37°CAviTag (15aa)
TurboIDEngineered47 min⁻¹30°CAviTag (15aa)
miniTurboEngineered28 min⁻¹30°CAviTag (15aa)
APEX2Engineered105 min⁻¹25-37°CNo tag required

The catalytic mechanism proceeds through a ping-pong bi-bi mechanism where biotin and ATP first form the reactive bioAMP intermediate within the enzyme's active site. Subsequent diffusion of this intermediate enables covalent attachment to ε-amino groups of lysine residues within the ZIP compound when fused to the AviTag. Structural studies reveal that biotin binding induces conformational changes in BirA that create a hydrophobic pocket accommodating the AviTag peptide, precisely positioning the target lysine (K10 in AviTag) for nucleophilic attack on the bioAMP carbonyl carbon [5].

Non-Enzymatic Biotinylation Approaches for ZIP Functionalization

Chemical biotinylation strategies provide versatile alternatives to enzymatic methods, offering rapid conjugation independent of specific peptide tags. These approaches exploit the reactivity of functional groups naturally present on ZIP compounds or introduced through protein engineering. The dominant strategy employs N-hydroxysuccinimide (NHS) ester chemistry, where NHS-activated biotin reagents form stable amide bonds with primary amines (ε-amino group of lysine residues or N-terminal α-amines) under physiological pH conditions (pH 7.0-9.0). The reaction efficiency depends on several factors: nucleophile accessibility, local electrostatic environment, and spacer arm characteristics [6].

The spacer arm connecting biotin to the reactive group significantly influences ZIP functionality. Shorter linkers (e.g., NHS-biotin with 1.3nm spacer) may sterically hinder streptavidin binding, while extended spacers like polyethylene glycol (PEG) chains enhance solubility and accessibility:

  • LC-LC-biotin (24.3Å spacer): Enhances detection efficiency in sterically constrained environments
  • PEG4-biotin (30.5Å spacer): Maintains ZIP solubility in aqueous systems
  • Disulfide-containing biotin: Encomes reversible conjugation through reduction [6]

Alternative chemoselective approaches target specific amino acid side chains:

  • Maleimide chemistry: Reacts specifically with cysteine thiol groups at pH 6.5-7.5, forming stable thioether bonds. This approach enables site-directed biotinylation when combined with cysteine mutagenesis in ZIP compounds [6] [9]
  • Hydrazide chemistry: Targets periodate-oxidized carbohydrate moieties on glycoproteins, forming hydrazone linkages. The reaction specificity can be enhanced through engineered glycans on ZIP molecules [9]
  • Photoactivatable aryl azides: Enable UV light-induced (302-365nm) non-selective biotinylation through nitrene intermediate formation, useful for capturing transient ZIP interactions [6]

Table 2: Chemical Biotinylation Reagents for ZIP Functionalization

Reagent ChemistryTarget GroupReaction pHLinkage StabilityApplications
NHS-esterPrimary amines7.5-8.5StableGeneral conjugation
MaleimideSulfhydryls6.5-7.5StableSite-specific
HydrazideAldehydes5.0-7.0ModerateGlycoZIP labeling
Aryl azideNon-selective4.0-9.0StableProximity labeling

Optimization parameters for non-enzymatic ZIP biotinylation include stoichiometric control to prevent over-labeling, preservation of structural integrity through reaction condition modulation, and purification strategy selection. Size-exclusion chromatography effectively separates biotinylated ZIP from excess reagent, while streptavidin affinity purification confirms functionality but requires harsh elution conditions (6M guanidine-HCl, pH 1.5) that may compromise ZIP stability [6]. Recent innovations include cleavable linkers incorporating TEV protease sites or acid-labile bonds that enable gentle ZIP compound recovery after affinity capture.

Site-Specific Biotinylation Techniques for ZIP Structural Optimization

Site-specific biotinylation represents the pinnacle of precision in ZIP compound engineering, combining genetic encoding with enzymatic or chemical strategies to achieve homogeneous conjugates with preserved functionality. The AviTag/BirA system remains the gold standard, where the 15-amino acid acceptor peptide (GLNDIFEAQKIEWHE) is genetically fused to ZIP termini or solvent-accessible loops. Co-expression with BirA in E. coli BL21(DE3)pLysS strains yields >95% biotinylated ZIP when supplemented with 50μM D-biotin during induction [2] [4]. The BL21(DE3)pLysS strain's lack of Lon and OmpT proteases significantly enhances ZIP stability during expression [2].

Advanced tag systems expand the site-specific biotinylation toolbox:

  • BAP1070/BAP1108 tags: Engineered biotin acceptor peptides with reduced background biotinylation in mammalian systems, enabling sensitive detection of authentic ZIP interactions while minimizing false positives from random molecular collisions [8]
  • SNAP-tag technology: Fusion of ZIP with O⁶-alkylguanine-DNA alkyltransferase enables covalent labeling with benzylguanine-biotin conjugates. The irreversible reaction proceeds with 1:1 stoichiometry under physiological conditions [4]
  • Split-intein systems: Conditional protein trans-splicing enables traceless ligation of biotin moieties to ZIP C-termini through intein-mediated reconstitution [4]

Site selection critically influences ZIP functionality. Optimal positioning follows these principles:

  • N-/C-terminal fusions: Minimal disruption of ZIP folding; 10-15 residue flexible linkers (e.g., GGGGS) enhance accessibility
  • Loop insertion: Structural modeling identifies surface-exposed loops tolerant to AviTag insertion without compromising ZIP activity
  • Orthogonal labeling sites: Combined BirA/SNAP-tag systems enable dual labeling for multifunctional ZIP constructs [4] [8]

The Proximity Utilizing Biotinylation (PUB) method exemplifies advanced applications of site-specific ZIP engineering. This technique involves co-expression of ZIP-BirA fusions with target proteins fused to BAP tags. When ZIP and target proteins interact, spatially restricted biotinylation occurs, enabling:

  • Quantitative assessment of ZIP interaction kinetics through biotinylation rate analysis
  • Identification of ZIP interaction interfaces via mass spectrometry of biotinylated peptides
  • Temporal resolution of ZIP complex formation using pulse-chase biotin administration [3] [7]

Structural optimization extends beyond tag placement to include:

  • Linker engineering: Incorporation of rigid α-helical linkers or flexible PEG spacers between ZIP and AviTag to optimize accessibility
  • Biotin analog incorporation: Site-specific introduction of desthiobiotin or photocleavable biotin for reversible ZIP capture
  • Multisite biotinylation: Strategic insertion of multiple AviTags enhances avidity effects in streptavidin-based detection systems [4] [8]

Validation of site-specifically biotinylated ZIP includes:

  • Gel shift assays: Streptavidin incubation causes mobility shift in SDS-PAGE
  • Mass spectrometry: Precise mass determination confirms monobiotinylation
  • Surface plasmon resonance: Quantifies streptavidin binding kinetics (KD ≈ 10−14 M)
  • Functional assays: Comparison with untagged ZIP confirms preserved biological activity [2] [4]

Table 3: Site-Specific Biotinylation Systems for ZIP Optimization

SystemTag SizeCatalyst RequiredEfficiencyOrthogonalityKey Applications
AviTag/BirA15 aaBirA co-expression>95%ModerateGeneral ZIP conjugation
BAP107019 aaBirA co-expression85-93%HighPPI studies
SNAP-tag182 aaNone>99%HighMultifunctional ZIP
Intein-mediated154 aaIntein splicing70-85%HighC-terminal specific

Properties

Product Name

ZIP, Biotinylated

Molecular Formula

C100H168N32O19S

Molecular Weight

2154.69

SMILES

CCCCCCCCCCCCC/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/C/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](C(O)=O)([H])CC(C)C)([H])CCCC/N=C(O)/CCCC[C@@]1([H])[C@]2([H])[C@]

Synonyms

Alternative Name: z-Pseudosubstrate inhibitory peptide, biotinylated

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